![molecular formula C16H21N3O3 B4533853 8-(2-methoxy-6-methylbenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533853.png)
8-(2-methoxy-6-methylbenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Description
This chemical compound belongs to a class of substances that are studied for their synthesis, molecular structure, chemical reactions, and properties. Its analysis contributes to the understanding of its potential functionalities and interactions at the molecular level.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, highlighting the complexity and specificity required to obtain the desired product. For instance, similar substances have been synthesized through one-pot reactions or by modifying existing structures to achieve new functionalities, demonstrating the versatility and adaptability of synthetic methods in medicinal chemistry (Jilani, 2007; Wikström et al., 2002)(Jilani, 2007)(Wikström et al., 2002).
Molecular Structure Analysis
Molecular and crystal structure analyses are crucial for understanding the compound's geometry and interactions. Techniques like X-ray diffraction analysis are used to establish the spatial configuration of molecules, providing insights into their structural characteristics and potential chemical behavior (Shestopalov et al., 2003)(Shestopalov et al., 2003).
Chemical Reactions and Properties
The compound's reactivity and interaction with other substances are essential for predicting its behavior in various chemical reactions. For example, studies have shown how substitutions and modifications can significantly affect a compound's chemical properties and its potential applications (Shestopalov & Naumov, 2003)(Shestopalov & Naumov, 2003).
Physical Properties Analysis
Investigating the physical properties, such as solubility, melting point, and crystalline structure, helps in understanding the compound's stability and suitability for various applications. The physical characteristics are often determined using computational and experimental methods to predict the compound's behavior under different conditions (Özdemir et al., 2009)(Özdemir et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming bonds, and stability, are key to understanding its applications and interactions. Analyzing these properties involves detailed studies on the molecular level, utilizing both theoretical and experimental approaches (Halim & Ibrahim, 2022)(Halim & Ibrahim, 2022).
properties
IUPAC Name |
2-(2-methoxy-6-methylbenzoyl)-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-4-3-5-13(22-2)14(11)16(21)19-9-8-18-7-6-17-15(20)12(18)10-19/h3-5,12H,6-10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBJLOYXNBCHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)N2CCN3CCNC(=O)C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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